molecular formula C26H36N4O3S B2516111 2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 899749-55-4

2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

Katalognummer: B2516111
CAS-Nummer: 899749-55-4
Molekulargewicht: 484.66
InChI-Schlüssel: KVUIRDOMQOUGKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({1-[3-(Morpholin-4-yl)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic compound with the CAS Registry Number 899749-55-4 and a molecular formula of C₂₆H₃₆N₄O₃S . It has a molecular weight of 484.65 g/mol . This molecule is a complex acetamide derivative featuring a hexahydroquinazolinone core, a key structural motif found in compounds with a range of biological activities. The structure is further characterized by a morpholine-propyl chain and a sulfanyl-acetamide linkage to a 4-isopropylphenyl group . The morpholine ring is a common feature in medicinal chemistry, often used to enhance solubility and influence pharmacokinetic properties. While specific biological data for this exact compound is not available in the public domain, its sophisticated structure suggests significant potential for application in chemical biology and drug discovery research, particularly in the development of targeted small-molecule inhibitors. This product is offered with a minimum purity of 90% and is available in various quantities to support your research needs . This chemical is provided For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N4O3S/c1-19(2)20-8-10-21(11-9-20)27-24(31)18-34-25-22-6-3-4-7-23(22)30(26(32)28-25)13-5-12-29-14-16-33-17-15-29/h8-11,19H,3-7,12-18H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUIRDOMQOUGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Analyse Chemischer Reaktionen

Types of Reactions

2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the morpholine ring or the phenyl group .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core may interact with enzymes or receptors, modulating their activity. The morpholine ring and sulfanyl-acetamide linkage could also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule but differ in key substituents, influencing their properties:

Compound Name Molecular Formula Key Substituents Physicochemical Implications Reference
Target Compound C₂₅H₃₄N₄O₃S 4-isopropylphenyl, morpholinylpropyl Balanced lipophilicity; moderate solubility
2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-hexahydroquinazolin-4-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide C₂₃H₂₈F₃N₅O₃S 3-trifluoromethylphenyl, shorter morpholine chain Higher electronegativity; enhanced metabolic stability
N-[3-[5-[2-(4-morpholinylsulfonylphenyl)-2-oxo-ethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]triazol-3-yl]propyl]acetamide C₂₆H₂₈F₃N₅O₅S₂ Sulfonyl group, triazole core Increased polarity; potential kinase inhibition
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide C₂₁H₂₈N₂O₄ Acetylated morpholine, dimethyl groups Reduced conformational flexibility

Key Observations :

  • Lipophilicity : The 4-isopropylphenyl group in the target compound provides moderate lipophilicity, whereas the trifluoromethyl group in ’s analogue increases electronegativity and metabolic stability .
  • Solubility : The sulfonyl group in ’s compound enhances polarity, likely improving aqueous solubility compared to the target compound .
  • Synthetic Complexity: The triazole-containing analogue () requires multi-step synthesis, contrasting with the target compound’s simpler hexahydroquinazolinone core .

Physicochemical and Electronic Properties

  • Electron Localization: The hexahydroquinazolinone core’s electron-rich regions (evident via ELF analysis in ) may facilitate interactions with electrophilic biological targets .
  • Solvent Effects : Synthesis under solvent-free conditions () could improve the target compound’s purity and environmental sustainability compared to traditional methods .

Biologische Aktivität

The compound 2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine moiety and a hexahydroquinazoline structure, which are known to influence various biological activities. The presence of a sulfanyl group enhances its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this structure exhibit significant anticancer properties. For instance, the inhibition of receptor tyrosine kinases (RTKs) is a common mechanism through which these compounds exert their effects. The ABL1 kinase, which is involved in cell growth and survival pathways, has been shown to be modulated by such compounds. This modulation can lead to reduced cancer cell proliferation and enhanced apoptosis in various cancer cell lines .

The proposed mechanisms of action for this compound include:

  • Inhibition of Tyrosine Kinases : The compound may inhibit key tyrosine kinases involved in signaling pathways that regulate cell proliferation and survival.
  • Induction of Apoptosis : By affecting the mitochondrial pathways and enhancing oxidative stress responses, the compound can induce apoptosis in cancer cells.

Study 1: In Vitro Analysis

In vitro studies on human colon cancer (HT29) and prostate cancer (DU145) cell lines demonstrated that the compound significantly reduced cell viability. The MTT assay results indicated a dose-dependent response with IC50 values comparable to existing chemotherapeutic agents .

Cell LineIC50 Value (µM)Response Type
HT2915Cytotoxic
DU14520Cytotoxic

Study 2: Molecular Docking Studies

Molecular docking studies have revealed that the compound interacts favorably with the active site of EGFR (Epidermal Growth Factor Receptor), a critical target in cancer therapy. The binding affinity was calculated using various computational methods, showing promising results that suggest potential therapeutic applications .

Pharmacological Profile

The pharmacological profile of this compound suggests it may also have applications beyond oncology:

  • Anti-inflammatory Effects : Similar compounds have shown promise in modulating inflammatory pathways.
  • Neuroprotective Properties : Given the structural similarities with neuroactive compounds, there is potential for neuroprotective effects against neurodegenerative diseases.

Q & A

Basic: What are the key synthetic strategies for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Amide coupling : Reaction of sulfanyl-acetamide intermediates with substituted phenylamines under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) .
  • Purification : Column chromatography (silica gel) and recrystallization (e.g., ethyl acetate) to isolate intermediates and the final compound .
  • Functional group protection : Use of acetyl chloride to protect reactive sites during synthesis .

Methodological Tip : Monitor reaction progress via TLC and optimize solvent polarity gradients (e.g., 0–8% MeOH in CH₂Cl₂) to enhance purity .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Employ Design of Experiments (DoE) to systematically vary parameters:

  • Catalysts : Zeolite (Y-H) or pyridine to accelerate coupling reactions .
  • Temperature : Reflux at 150°C for 5 hours to drive equilibrium toward product formation .
  • Statistical modeling : Use response surface methodology to identify optimal molar ratios (e.g., 1:1.5 for amine:acetyl chloride) .

Data Contradiction Analysis : Conflicting yields between batches may arise from uncontrolled humidity; use anhydrous solvents and inert atmospheres .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.16–7.69 ppm) and carbonyl signals (δ 168–170 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (1650–1750 cm⁻¹) and S-H (2550 cm⁻¹) .
  • Mass Spectrometry : ESI/APCI(+) confirms molecular weight (e.g., m/z 347 [M+H]⁺) .

Methodological Tip : Compare experimental NMR data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced: How can discrepancies in NMR data between batches be resolved?

  • Isomerism Check : Assess for tautomeric forms (e.g., keto-enol) using variable-temperature NMR .
  • Impurity Profiling : Use HPLC-MS to detect side products (e.g., acetylated byproducts) and adjust purification protocols .
  • Cross-Validation : Compare with crystallographic data (e.g., X-ray diffraction) for bond-length confirmation .

Basic: What biological activities are reported for this compound?

Activity TypeIC₅₀ (µM)Comparative CompoundReference
Antitumor10.52-(6-chloroquinazolin-4(3H)-one)
Kinase Inhibition15.0N-(4-Chlorophenyl)-2-(3-methoxyphenyl)
Antiviral12.02-(6-chloro-2-oxo-4-phenylquinazoline)

Note : Solubility in organic solvents (e.g., DMSO) facilitates in vitro assays .

Advanced: What in silico methods predict the compound’s mechanism of action?

  • Molecular Docking : Simulate binding to kinase domains (e.g., EGFR) using AutoDock Vina; focus on hydrogen bonding with morpholine oxygen .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .
  • SAR Studies : Modify the sulfanyl-acetamide moiety to enhance binding affinity; compare with derivatives in Table 1 .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation .
  • First Aid : For skin exposure, wash with soap/water; for ingestion, rinse mouth and seek medical help .

Advanced: How can stability under varying storage conditions be assessed?

  • Stress Testing : Expose to heat (40°C), light, and humidity; monitor degradation via HPLC every 24 hours .
  • pH Stability : Dissolve in buffers (pH 3–9) and analyze by LC-MS for hydrolytic byproducts .
  • Long-Term Storage : Store at -20°C in amber vials with desiccants; validate shelf life over 6–12 months .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.